molecular formula C11H14N2O2S2 B2499984 Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate CAS No. 2248406-34-8

Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate

Cat. No.: B2499984
CAS No.: 2248406-34-8
M. Wt: 270.37
InChI Key: VGBSIHWIBPLTEM-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate is a heterocyclic compound that features a thieno[2,3-c][1,2]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c][1,2]thiazole Core: This step involves the cyclization of appropriate thiophene and thiazole derivatives under specific conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Esterification: The carboxylate ester is formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thieno[2,3-c][1,2]thiazole core.

    Reduction: Reduced forms of the ester and amino groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-3-methylthieno[2,3-b][1,2]thiazole-5-carboxylate
  • Tert-butyl 4-amino-3-methylthieno[2,3-d][1,2]thiazole-5-carboxylate

Uniqueness

Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate is unique due to its specific thieno[2,3-c][1,2]thiazole core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-5-6-7(12)8(16-9(6)13-17-5)10(14)15-11(2,3)4/h12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBSIHWIBPLTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NS1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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